molecular formula C10H14N4 B13350502 3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

Katalognummer: B13350502
Molekulargewicht: 190.25 g/mol
InChI-Schlüssel: YYKGFVHBDDQGMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions, such as using a palladium-catalyzed amide coupling reaction . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with altered oxidation states.

Wirkmechanismus

The mechanism of action of 3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The compound’s structure allows it to bind to active sites and interfere with the normal function of target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine is unique due to its specific substitution pattern and the presence of the propan-1-amine side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H14N4

Molekulargewicht

190.25 g/mol

IUPAC-Name

3-(2-methylimidazo[4,5-b]pyridin-3-yl)propan-1-amine

InChI

InChI=1S/C10H14N4/c1-8-13-9-4-2-6-12-10(9)14(8)7-3-5-11/h2,4,6H,3,5,7,11H2,1H3

InChI-Schlüssel

YYKGFVHBDDQGMB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(N1CCCN)N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.